molecular formula C10H18O2 B13782955 2-Octenoic acid, 4-ethyl-, (2Z)- CAS No. 60308-75-0

2-Octenoic acid, 4-ethyl-, (2Z)-

Cat. No.: B13782955
CAS No.: 60308-75-0
M. Wt: 170.25 g/mol
InChI Key: RTSYTZNKRVDRRT-FPLPWBNLSA-N
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Description

2-Octenoic acid, 4-ethyl-, (2Z)- is an organic compound with the molecular formula C10H18O2 It is a type of unsaturated fatty acid with a double bond in the Z (cis) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octenoic acid, 4-ethyl-, (2Z)- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation of butanal with acetaldehyde, followed by hydrogenation and subsequent oxidation to form the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific temperature and pressure settings to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of 2-Octenoic acid, 4-ethyl-, (2Z)- may involve large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures. The use of renewable feedstocks and green chemistry principles is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Octenoic acid, 4-ethyl-, (2Z)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes.

    Reduction: Hydrogenation can reduce the double bond to form saturated derivatives.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Octenoic acid, 4-ethyl-, (2Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biological systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of 2-Octenoic acid, 4-ethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    4-Octenoic acid, ethyl ester, (Z)-: Similar in structure but with an ester functional group.

    2-Octenoic acid, ethyl ester: Another related compound with slight variations in the molecular structure.

Uniqueness

2-Octenoic acid, 4-ethyl-, (2Z)- is unique due to its specific stereochemistry and the presence of an ethyl group at the fourth position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications.

Properties

CAS No.

60308-75-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(Z)-4-ethyloct-2-enoic acid

InChI

InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7-

InChI Key

RTSYTZNKRVDRRT-FPLPWBNLSA-N

Isomeric SMILES

CCCCC(CC)/C=C\C(=O)O

Canonical SMILES

CCCCC(CC)C=CC(=O)O

Origin of Product

United States

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